Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate typically involves the reaction of 1-(2,6-dichlorobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized forms of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: 1-(2,6-dichlorobenzyl)piperidine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl methyl(piperidin-4-yl)carbamate
Uniqueness
Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and activities.
Properties
Molecular Formula |
C17H24Cl2N2O2 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22) |
InChI Key |
ZNPYEOAFRPNZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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